Methyl 4-chloro-3-(trifluoromethoxy)benzoate CAS 1261444-00-1 chemical properties
Methyl 4-chloro-3-(trifluoromethoxy)benzoate CAS 1261444-00-1 chemical properties
An In-depth Technical Guide to Methyl 4-chloro-3-(trifluoromethoxy)benzoate (CAS 1261444-00-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties of Methyl 4-chloro-3-(trifluoromethoxy)benzoate, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Given the limited publicly available data for this specific ester, this document also incorporates information on its immediate synthetic precursor, 4-chloro-3-(trifluoromethoxy)benzoic acid, and draws comparisons with its close structural analog, Methyl 4-chloro-3-(trifluoromethyl)benzoate, to provide a comprehensive technical context.
Introduction: The Significance of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a critical structural motif in modern drug design and the development of advanced materials.[1][2] Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological profile of bioactive molecules.[1][2] Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a different spatial arrangement and electronic influence, allowing for fine-tuning of a compound's lipophilicity, membrane permeability, and binding interactions with biological targets.[2] Methyl 4-chloro-3-(trifluoromethoxy)benzoate serves as a valuable building block for introducing this desirable functional group into more complex molecular architectures.
Core Compound: Methyl 4-chloro-3-(trifluoromethoxy)benzoate
This section details the known properties of the title compound.
Chemical Identity and Properties
Methyl 4-chloro-3-(trifluoromethoxy)benzoate is a substituted aromatic ester. While detailed experimental data such as melting point, boiling point, and spectral analyses are not widely published, its fundamental properties have been calculated and are available from chemical suppliers.
Table 1: Physicochemical Properties of Methyl 4-chloro-3-(trifluoromethoxy)benzoate
| Property | Value | Source |
| CAS Number | 1261444-00-1 | |
| Molecular Formula | C₉H₆ClF₃O₃ | [3] |
| Molecular Weight | 254.59 g/mol | [3] |
| Monoisotopic Mass | 253.99576 Da | [3] |
| InChI Key | LGNFDGSBIBVOTN-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=CC(=C(C=C1)Cl)OC(F)(F)F | [3] |
| Predicted XlogP | 3.6 | [3] |
Molecular Structure
The structure of Methyl 4-chloro-3-(trifluoromethoxy)benzoate is characterized by a benzene ring substituted with a chloro group, a trifluoromethoxy group, and a methyl ester group.
Caption: Molecular structure of Methyl 4-chloro-3-(trifluoromethoxy)benzoate.
Synthetic Approach and Precursor Analysis
Methyl 4-chloro-3-(trifluoromethoxy)benzoate is typically synthesized from its corresponding carboxylic acid via esterification. Understanding the properties of this precursor is crucial for its successful synthesis and handling.
Precursor: 4-Chloro-3-(trifluoromethoxy)benzoic Acid
The direct precursor, 4-Chloro-3-(trifluoromethoxy)benzoic acid, is a solid at room temperature and is commercially available.[4][5]
Table 2: Properties of 4-Chloro-3-(trifluoromethoxy)benzoic Acid
| Property | Value | Source |
| CAS Number | 886500-50-1 | [4][5][6] |
| Molecular Formula | C₈H₄ClF₃O₃ | [6][7] |
| Molecular Weight | 240.56 g/mol | [6] |
| Physical Form | Solid | [4] |
| Purity | ≥97% | [5][7] |
| Storage | Sealed in dry, room temperature | [4] |
General Synthesis Protocol: Fischer Esterification
While a specific, validated protocol for the synthesis of Methyl 4-chloro-3-(trifluoromethoxy)benzoate is not detailed in the available literature, a standard Fischer esterification is the most logical and widely practiced method.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in excess shifts the reaction equilibrium towards the product side (the ester), maximizing the yield according to Le Châtelier's principle.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing equilibrium to be reached faster.
-
Removal of Water: Water is a byproduct of the reaction. Its removal, often by a Dean-Stark apparatus in larger-scale reactions, also helps to drive the equilibrium towards the formation of the ester.
Hypothetical Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4-chloro-3-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) while stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure Methyl 4-chloro-3-(trifluoromethoxy)benzoate.
Caption: Generalized workflow for the synthesis via Fischer Esterification.
Structural Analog for Comparison: Methyl 4-chloro-3-(trifluoromethyl)benzoate
Due to the limited data on the title compound, an analysis of its close analog, Methyl 4-chloro-3-(trifluoromethyl)benzoate (CAS 115591-64-5), is instructive.[8] This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[8] The key structural difference is the -CF₃ group at the 3-position instead of an -OCF₃ group.
Table 3: Properties of Methyl 4-chloro-3-(trifluoromethyl)benzoate
| Property | Value | Source |
| CAS Number | 115591-64-5 | [8] |
| Molecular Formula | C₉H₆ClF₃O₂ | [8] |
| Molecular Weight | 238.59 g/mol | [8] |
| InChI Key | GDGXIYBUDUJCEV-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1ccc(c(c1)C(F)(F)F)Cl | [8] |
This analog serves as a useful starting material for creating complex molecules through reactions like substitution and catalytic coupling.[8] Its reactivity is influenced by the presence of both the chloro and trifluoromethyl groups.[8]
Safety and Handling
The precursor, 4-chloro-3-(trifluoromethoxy)benzoic acid, is associated with the following hazard statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid formation and inhalation of dust and aerosols.[7]
-
Keep away from incompatible materials and sources of ignition.
Conclusion and Future Outlook
Methyl 4-chloro-3-(trifluoromethoxy)benzoate is a specialized building block with high potential in the synthesis of novel pharmaceuticals and functional materials. The trifluoromethoxy group imparts unique properties that are increasingly sought after in drug discovery. While comprehensive data for this specific ester remains sparse, its synthesis is straightforward from its corresponding carboxylic acid. Further research into the reactivity and applications of this compound will likely expand its role in the development of next-generation chemical entities.
References
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4-Chloro-3-(trifluoromethoxy)benzoic acid | 886500-50-1. (n.d.). Capot Chemical. [Link]
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4-Chloro-3-(trifluoromethoxy)benzoic acid - [C47492]. (n.d.). Synthonix. [Link]
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4-Chloro-3-(trifluoromethoxy)benzoic acid [CAS: 886500-50-1]. (n.d.). Ivy Fine Chemicals. [Link]
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Tang, X., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801-6805. [Link]
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Methyl 4-chloro-3-(trifluoromethoxy)benzoate. (n.d.). PubChem. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025, August 6). Request PDF. [Link]
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Matsui, Y., et al. (2015). Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists. Bioorganic & Medicinal Chemistry Letters, 25(18), 3845-3849. [Link]
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Methyl 4-chloro-3-fluorobenzoate. (n.d.). PubChem. [Link]
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Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018, May 22). Journal of the American Chemical Society. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. [Link]
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Supporting Information. (n.d.). [Link]
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (n.d.).
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. [Link]
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